molecular formula C17H22N4O4S B5666585 N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide

Cat. No. B5666585
M. Wt: 378.4 g/mol
InChI Key: MZHUYYOXNGRPNN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide is a novel compound that has been synthesized and studied for its potential applications in scientific research. This compound is of interest due to its unique chemical structure and potential for use in a variety of research areas.

Mechanism of Action

The mechanism of action of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide is not fully understood, but it is believed to act by binding to specific biological targets and modulating their activity. The compound has been shown to have both agonist and antagonist activity, depending on the target.
Biochemical and Physiological Effects:
N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide has been shown to have a range of biochemical and physiological effects. These include modulation of enzyme activity, receptor binding, and cellular signaling pathways. The compound has also been shown to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

The advantages of using N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide in lab experiments include its unique chemical structure, which allows for specific targeting of biological targets, and its potential for use in a variety of research areas. The limitations include the need for further research to fully understand the compound's mechanism of action and potential side effects.

Future Directions

There are many potential future directions for research on N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide. These include further studies on the compound's mechanism of action, identification of specific biological targets, and development of analogs with improved activity and specificity. The compound also has potential for use in drug discovery and development, particularly in the areas of cancer and inflammation.

Synthesis Methods

The synthesis of N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide involves several steps. The first step is the synthesis of 1-methyl-1H-pyrazol-4-ylmethanol, which is then reacted with 3-(1,4-oxazepan-4-ylsulfonyl)benzoyl chloride to produce the target compound. The synthesis has been optimized to yield high purity and yield of the compound.

Scientific Research Applications

N-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide has potential applications in a variety of scientific research areas, including drug discovery, medicinal chemistry, and biochemistry. The compound has been shown to have activity against a range of biological targets, including enzymes and receptors.

properties

IUPAC Name

N-[(1-methylpyrazol-4-yl)methyl]-3-(1,4-oxazepan-4-ylsulfonyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N4O4S/c1-20-13-14(12-19-20)11-18-17(22)15-4-2-5-16(10-15)26(23,24)21-6-3-8-25-9-7-21/h2,4-5,10,12-13H,3,6-9,11H2,1H3,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MZHUYYOXNGRPNN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)CNC(=O)C2=CC(=CC=C2)S(=O)(=O)N3CCCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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